molecular formula C10H11N B171779 1-Phenyl-2,5-dihydro-1H-pyrrole CAS No. 103204-12-2

1-Phenyl-2,5-dihydro-1H-pyrrole

Cat. No. B171779
M. Wt: 145.2 g/mol
InChI Key: MYCAMTFGWHEUMX-UHFFFAOYSA-N
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Patent
US06130338

Procedure details

To a solution of 60.0 g of the cis-2-butene derivative solution prepared in Example 1 and 250 g of toluene in a round flask reactor, 149.0 g (1.6 mol) of aniline was added dropwise with stirring for 30 min. at 50° C. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 52.2 g of 1-phenyl-3-pyrroline (yield 90.0%) was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]\[CH3:4].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1(C)C=CC=CC=1>[C:6]1([N:5]2[CH2:4][CH:3]=[CH:2][CH2:1]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C\C=C/C
Name
Quantity
149 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
250 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 min. at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 2 hours of stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystallized solid was removed by filtration
ADDITION
Type
ADDITION
Details
42.0 g of 35% HCl (aq) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
excess benzylamine hydrochloride was removed by filtration or extraction
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 52.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.